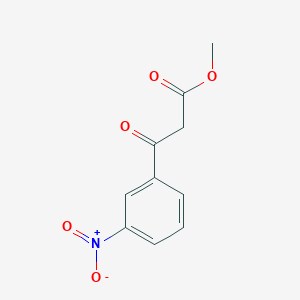

4-(2-Fluorobenzoyl)-1-methylpiperidine

Vue d'ensemble

Description

4-(2-Fluorobenzoyl)-1-methylpiperidine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by Pfizer as a potential treatment for pain and inflammation. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(2-Fluorobenzoyl)-1-methylpiperidine is often explored in pharmaceutical research for its potential as a precursor in the synthesis of various therapeutic agents. Its unique chemical structure allows it to be modified into compounds that may exhibit significant pharmacological activities, such as analgesic, anti-inflammatory, or neuroprotective properties .

Neuroscience Research

In neuroscience, this compound is used to study the interactions between neurotransmitters and receptors in the brain. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the mechanisms of neurological disorders and for developing new treatments for conditions such as depression, anxiety, and schizophrenia .

Chemical Biology

4-(2-Fluorobenzoyl)-1-methylpiperidine is utilized in chemical biology to design and synthesize fluorescent probes. These probes are essential for imaging and tracking biological processes at the molecular level, providing insights into cellular functions and the dynamics of biomolecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of novel drug candidates. Researchers use it to create libraries of compounds that can be screened for biological activity, aiding in the discovery of new drugs with improved efficacy and safety profiles .

Environmental Science

The compound is also applied in environmental science for the development of sensors and detection systems. These systems can monitor environmental pollutants and toxic substances, contributing to environmental protection and public health .

Material Science

In material science, 4-(2-Fluorobenzoyl)-1-methylpiperidine is used to synthesize advanced materials with specific properties. These materials can be employed in various applications, including the development of new polymers, coatings, and nanomaterials with enhanced performance characteristics .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally related to benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, contributing to sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Benzodiazepines, which it is structurally related to, primarily affect the gabaergic system, enhancing the inhibitory effects of gaba neurotransmission .

Pharmacokinetics

Benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to benzodiazepines, it may enhance gabaergic neurotransmission, leading to decreased neuronal excitability .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .

Propriétés

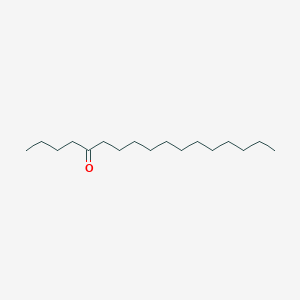

IUPAC Name |

(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCURGXTUQIQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525112 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzoyl)-1-methylpiperidine | |

CAS RN |

84163-45-1 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B3057622.png)

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)